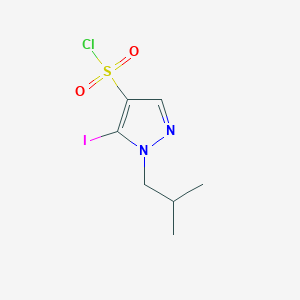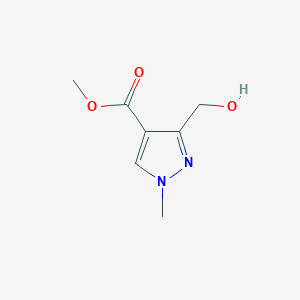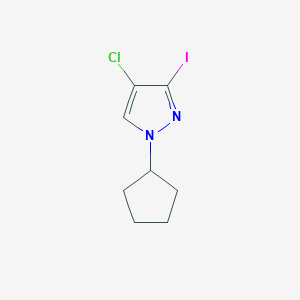![molecular formula C12H16N4O B12225164 N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B12225164.png)
N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a cyclobutanecarboxamide group. Its distinct molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions. For instance, a [2+2] cycloaddition reaction can be employed to synthesize azetidinones from Schiff bases . The pyrazine ring can be introduced through nucleophilic substitution reactions involving pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation and the use of catalysts like molecular iodine can enhance the efficiency of the synthesis . Additionally, large-scale production would require stringent control of reaction parameters and purification processes to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: The compound’s properties can be exploited in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate: This compound shares a similar azetidine and pyrazine structure but differs in the presence of a tert-butyl group.
N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride: Another related compound with a similar azetidine and pyrazine core, but with different functional groups.
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H16N4O/c17-12(9-2-1-3-9)15-10-7-16(8-10)11-6-13-4-5-14-11/h4-6,9-10H,1-3,7-8H2,(H,15,17) |
InChI Key |
ASPZQRCYTPTHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12225091.png)


![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12225108.png)


![1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225133.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12225139.png)
![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12225143.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12225147.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12225159.png)

![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
